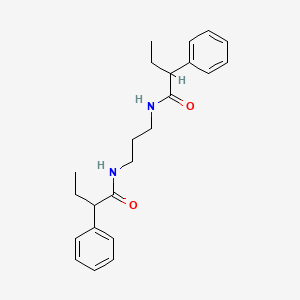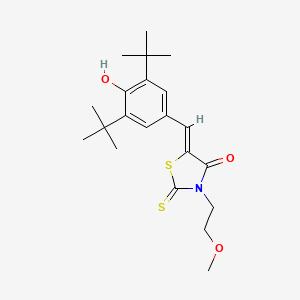
2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride
Overview
Description
2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride, commonly known as IMI, is a chemical compound that has gained significant attention in the scientific research community due to its diverse range of applications. IMI is a white crystalline powder that is soluble in water and is commonly used in biochemical and physiological research.
Scientific Research Applications
Crystallography and Molecular Interaction
- Salt and Co-crystal Formation : Research by Jin et al. (2011) explored the formation of crystalline adducts using 2-(imidazol-1-yl)-1-phenylethanone with various acidic compounds. This study is significant in understanding the crystal structures and supramolecular architectures formed through hydrogen bonds and other noncovalent interactions (Jin, Guo, Wang, & Cui, 2011).
Organic Chemistry and Synthesis
- Synthesis of Organic Salts : Xu et al. (2019) conducted a study on the cocrystallization of 2-(imidazol-1-yl)-1-phenylethanone with various organic acids, leading to the formation of seven crystalline salts. Their work provides insight into the structural and supramolecular aspects of these salts, highlighting the role of charge-assisted hydrogen bonds in crystal packing (Xu, Lu, Xia, Liu, Jin, Zhong, Wang, & Guo, 2019).
Material Science and Corrosion Inhibition
- Corrosion Inhibition in Metals : A study by Costa et al. (2021) investigated the application of imidazole-based molecules, including 2-(1H-imidazol-1-yl)-1-phenylethan-1-one, as corrosion inhibitors for carbon steel in acidic mediums. This research is crucial in understanding the molecular mechanisms of corrosion inhibition and the effectiveness of these molecules in industrial applications (Costa, Almeida-Neto, Campos, Fonseca, Mattos, Freire, Homem-de-Mello, Marinho, Monteiro, Correia, & de Lima-Neto, 2021).
Molecular Modeling and Computational Chemistry
- Computational Study of Reactivity : Research conducted by Hossain et al. (2018) focused on the reactivity of imidazole derivatives, including 2-(1H-imidazol-1-yl)-1-phenylethanone, using experimental and computational approaches. Their study offers insights into the molecular properties andinteraction potential of these compounds, which is essential for developing new materials and pharmaceuticals (Hossain, Thomas, Mary, Resmi, Armaković, Armaković, Nanda, Vijayakumar, & Alsenoy, 2018).
Pharmacological Research
- Antifungal Properties : Ogata et al. (1983) synthesized and examined the antifungal properties of a derivative of 1H-imidazole hydrochloride. The compound demonstrated significant efficacy against guinea pig dermatophytosis in topical formulations, indicating its potential in antifungal applications (Ogata, Matsumoto, Hamada, Takehara, & Tawara, 1983).
Antibacterial Studies
- Synthesis and Antibacterial Activity : Patel et al. (2011) synthesized Schiff's bases of 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone and evaluated their antibacterial activity. This study contributes to the understanding of the antimicrobial potential of imidazole derivatives (Patel, Patel, Chaudhari, & Sen, 2011).
Corrosion Inhibition
- Corrosion Inhibition Efficiency : Prashanth et al. (2021) investigated the effectiveness of 2,4,5-trisubstituted imidazole derivatives as corrosion inhibitors on mild steel in acidic solutions. This study combines experimental and theoretical approaches to assess the influence of functional groups on corrosion inhibition (Prashanth, Kumar, Prathibha, Raghu, Kumar, Jagadeesha, Mohana, & Krishna, 2021).
properties
IUPAC Name |
2-(1H-imidazol-3-ium-3-yl)-1-phenylethanone;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O.ClH/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10;/h1-7,9H,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPNDPKJTINCRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CNC=C2.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87266-36-2 | |
| Record name | Ethanone, 2-(1H-imidazol-1-yl)-1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87266-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride](/img/structure/B5145634.png)


![4-fluoro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5145672.png)
![3-methoxy-N-(2-methylphenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5145679.png)
![2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone](/img/structure/B5145687.png)

![1-[4-(3-methoxyphenoxy)butyl]pyrrolidine](/img/structure/B5145697.png)

![2-[2-(2,2-dimethylpropanoyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5145701.png)
![9-allyl-2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5145710.png)
![1-(4-chlorophenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5145716.png)

![ethyl 4-({[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5145737.png)